molecular formula C14H19NO2 B3286441 Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 82716-91-4

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B3286441
CAS RN: 82716-91-4
M. Wt: 233.31 g/mol
InChI Key: KRSUDBIZXKOKGA-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as TBTHIQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. This compound has been shown to act as a partial agonist at dopamine receptors, which means that it can activate these receptors to a certain degree, but not to the same extent as a full agonist such as dopamine itself. This partial agonism may be responsible for the unique biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity at dopamine receptors, this compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This makes this compound a potential candidate for the development of new drugs for the treatment of a range of neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is that it is relatively easy to synthesize, which makes it a cost-effective compound for use in laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are a number of potential future directions for research on Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. One area of research is the development of new drugs based on this compound for the treatment of neuropsychiatric disorders and cancer. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the underlying biology of dopamine receptors and other neurotransmitter systems. Additionally, further studies are needed to determine the potential side effects of this compound and to assess its safety for use in humans.
Conclusion:
This compound is a promising compound with potential applications in scientific research. Its unique biological effects make it a potential candidate for the development of new drugs for the treatment of a range of disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety for use in humans.

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This makes this compound a potential candidate for the development of new drugs for the treatment of disorders such as depression and addiction.
This compound has also been shown to have potential applications in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUDBIZXKOKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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